![molecular formula C5H3N5O4 B060435 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid CAS No. 161155-32-4](/img/structure/B60435.png)
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid, also known as NDPC, is a heterocyclic organic compound that has shown promising results in various scientific research studies. NDPC has a unique structure that makes it a potential candidate for the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. In addition, 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has also been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid in lab experiments is that its mechanism of action is not fully understood. Further studies are needed to fully elucidate the mechanism of action of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid.
Orientations Futures
There are several future directions for the study of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid. One area of research is the development of new drugs and therapies based on the structure of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid. Another area of research is the study of the mechanism of action of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid, which could lead to the development of new treatments for cancer and neurological disorders. Additionally, further studies are needed to explore the full range of biochemical and physiological effects of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid.
Méthodes De Synthèse
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid can be synthesized through a one-pot, three-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-amine, ethyl acetoacetate, and nitroethane. The reaction is carried out in the presence of a base and a catalyst, and the product is obtained in good yield. The synthesis of 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has been optimized to obtain a pure product with high efficiency.
Applications De Recherche Scientifique
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has been studied extensively for its potential use in various scientific research applications. It has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. 6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
161155-32-4 |
|---|---|
Nom du produit |
6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid |
Formule moléculaire |
C5H3N5O4 |
Poids moléculaire |
197.11 g/mol |
Nom IUPAC |
3-nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-6-carboxylic acid |
InChI |
InChI=1S/C5H3N5O4/c11-5(12)3-1-2(7-8-3)4(9-6-1)10(13)14/h(H,6,9)(H,7,8)(H,11,12) |
Clé InChI |
QQBSADNKEYRGJJ-UHFFFAOYSA-N |
SMILES isomérique |
C12=C(NN=C1C(=NN2)[N+](=O)[O-])C(=O)O |
SMILES |
C12=C(NN=C1C(=NN2)C(=O)O)[N+](=O)[O-] |
SMILES canonique |
C12=C(NN=C1C(=NN2)[N+](=O)[O-])C(=O)O |
Synonymes |
Pyrazolo[4,3-c]pyrazole-3-carboxylic acid, 1,4-dihydro-6-nitro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



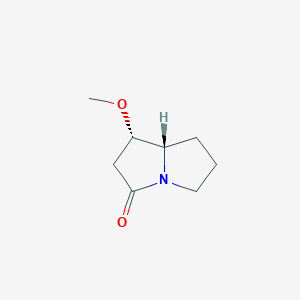
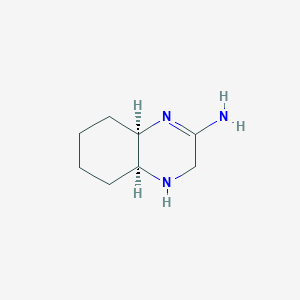
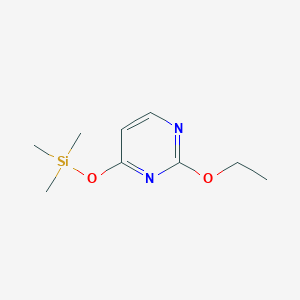
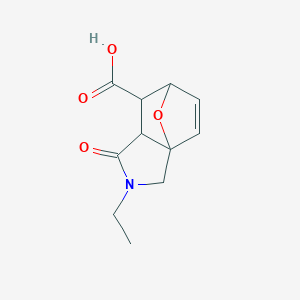


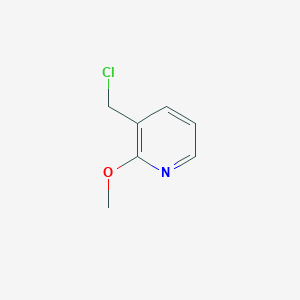
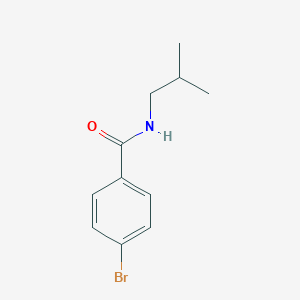
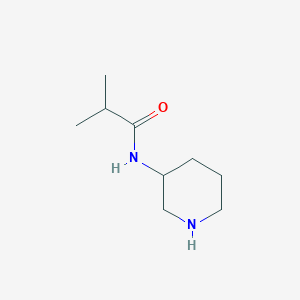
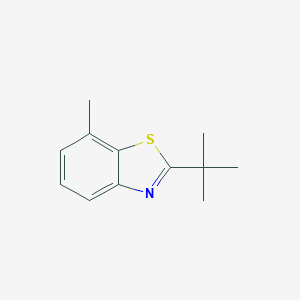
![4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one](/img/structure/B60378.png)
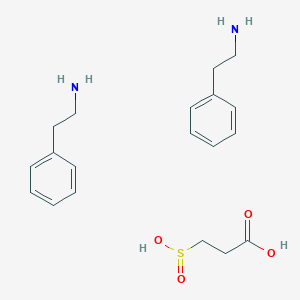
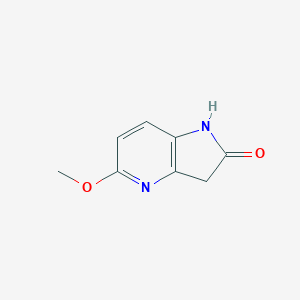
![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)